molecular formula C7H15NO3 B6494451 N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide CAS No. 1334368-81-8

N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide

Cat. No.: B6494451
CAS No.: 1334368-81-8
M. Wt: 161.20 g/mol
InChI Key: VFVLVQCGEKMPEK-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-3-methoxy-2-methylpropyl)acetamide is a synthetic acetamide derivative characterized by a hydroxy group at position 2, a methoxy group at position 3, and a methyl group at position 2 of the propyl chain.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-6(9)8-4-7(2,10)5-11-3/h10H,4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVLVQCGEKMPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide typically involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process may also involve purification steps, such as recrystallization or distillation, to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, facilitating the development of new materials and chemicals.

Biology

  • Biochemical Pathways : N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is studied for its potential role in biochemical pathways, particularly in enzyme interactions. It may function as a probe in biochemical assays or as a precursor for enzyme inhibitors.

Medicine

  • Drug Development : The compound has shown potential in developing new pharmaceuticals, especially for anti-inflammatory and antimicrobial agents. Its structural features allow for modifications that enhance therapeutic properties.

Industry

  • Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and advanced materials. Its versatility makes it valuable in various manufacturing processes.

Case Studies

Case Study 1: Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties in cellular models. This suggests potential therapeutic uses in treating inflammatory diseases.

Case Study 2: Enzyme Inhibition
In a study focused on enzyme inhibition, this compound was tested against specific biological targets. Results showed significant inhibition rates, indicating its potential as a lead compound for drug development aimed at modulating enzyme activity.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The compound’s hydroxy, methoxy, and methyl substituents differentiate it from other acetamides. Key comparisons include:

  • Hydroxy Group :

    • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide () : This compound’s hydroxy group enables N,O-bidentate coordination, critical for metal-catalyzed C–H bond functionalization . In contrast, the target compound’s hydroxy group may similarly facilitate metal interactions, though its tertiary carbon environment could sterically hinder coordination.
  • Methoxy Group :

    • N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)-Acetamide () : Methoxy groups enhance lipophilicity and electron-donating effects, improving anti-cancer activity (e.g., IC₅₀ values <10 µM against HCT-1 and MCF-7 cells) . The target compound’s methoxy group may similarly boost bioavailability but could reduce solubility compared to polar derivatives.
  • Methyl Group :

    • N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide () : Methyl groups in meta positions influence crystal packing and steric bulk. The target compound’s methyl group at position 2 may stabilize its conformation but reduce reactivity compared to trichloro derivatives .
Table 1: Key Acetamide Derivatives and Their Activities
Compound Name Substituents Biological Activity Key Findings Reference
N-(2-Hydroxy-3-Methoxy-2-Methylpropyl)Acetamide Hydroxy, methoxy, methyl Not reported Hypothetical: Balance of solubility and lipophilicity
Compound 38 () Pyrrolidinyl, methoxyphenyl Anti-cancer IC₅₀ <10 µM against HCT-1, MCF-7
Compound 47 () Benzo[d]thiazol, difluorophenyl Antimicrobial MIC = 8 µg/mL against S. aureus
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide Trichloro, dimethylphenyl Structural study Crystal packing influenced by substituents
  • Anti-Cancer Activity: Methoxy-substituted acetamides (e.g., Compounds 38–40 in ) show potent activity due to quinazoline-sulfonyl moieties enhancing DNA intercalation .
  • Antimicrobial Activity : Compounds with heterocyclic substituents (e.g., benzo[d]thiazol in ) exhibit broad-spectrum activity, whereas the target compound’s simpler structure may limit such effects unless functionalized .

  • Crystal Engineering : Trichloro and dimethylphenyl groups () induce dense crystal packing via halogen and van der Waals interactions. The target compound’s hydroxy and methoxy groups may instead foster hydrogen bonding, affecting solubility and melting point .

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C10H15NO3
  • Molecular Weight : 199.23 g/mol
  • Functional Groups : Hydroxy, methoxy, and acetamide groups which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in:

  • Enzyme inhibition : Particularly in pathways involving inflammation and microbial resistance.
  • Receptor modulation : Interacting with neurotransmitter receptors may influence neurological functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation in cellular models, indicating possible therapeutic applications in inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary cytotoxicity assays have revealed that this compound can induce apoptosis in certain cancer cell lines, including HeLa cells (cervical adenocarcinoma), while showing lower toxicity towards normal cells .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various tumor cell lines. The results indicated a significant reduction in cell viability in HeLa cells with an IC50 value lower than that of standard chemotherapeutics like Sorafenib. The selectivity index (SI), calculated as the ratio of IC50 values for normal versus tumor cells, suggested a favorable therapeutic window for this compound.

Cell LineIC50 (µM)Selectivity Index
HeLa (Cancer)155
Chang Liver (Normal)75

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against several bacterial strains. The compound demonstrated promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

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